Fmoc-Thr(SO3Na)-OH

Catalog No.
S12751369
CAS No.
M.F
C19H18NNaO8S
M. Wt
443.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Thr(SO3Na)-OH

Product Name

Fmoc-Thr(SO3Na)-OH

IUPAC Name

sodium;[(1S,2R)-1-carboxy-1-(9H-fluoren-9-ylmethoxycarbonylamino)propan-2-yl] sulfate

Molecular Formula

C19H18NNaO8S

Molecular Weight

443.4 g/mol

InChI

InChI=1S/C19H19NO8S.Na/c1-11(28-29(24,25)26)17(18(21)22)20-19(23)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;/h2-9,11,16-17H,10H2,1H3,(H,20,23)(H,21,22)(H,24,25,26);/q;+1/p-1/t11-,17+;/m1./s1

InChI Key

DUUMOTOMYSLKCC-NRNQBQMASA-M

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OS(=O)(=O)[O-].[Na+]

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OS(=O)(=O)[O-].[Na+]

Fmoc-Thr(SO3Na)-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-(sulfonate)-L-threonine sodium salt, is a derivative of threonine that has been modified to include a sulfonate group. This compound is characterized by its unique structure, which incorporates the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group and a sulfonate moiety. The presence of the sulfonate group enhances the solubility and reactivity of the amino acid, making it particularly useful in peptide synthesis and other biochemical applications.

Typical of amino acids and their derivatives. The Fmoc group can be removed under basic conditions, typically using piperidine, allowing for the subsequent coupling of this amino acid in solid-phase peptide synthesis. The sulfonate group can also undergo nucleophilic substitution reactions, which can be exploited in the synthesis of more complex peptides or peptidomimetics.

The synthesis of Fmoc-Thr(SO3Na)-OH typically involves the following steps:

  • Protection of Threonine: Threonine is first protected using the Fmoc group to prevent unwanted reactions at the amino terminus.
  • Sulfation: The protected threonine is then treated with a sulfating agent, such as sulfur trioxide or a DMF/SO3 complex, to introduce the sulfonate group.
  • Neutralization: The reaction mixture is neutralized to yield the sodium salt form of the compound.

This method allows for high yields and purity of the final product, making it suitable for use in solid-phase peptide synthesis protocols .

Fmoc-Thr(SO3Na)-OH finds applications primarily in:

  • Peptide Synthesis: It is used as a building block in solid-phase peptide synthesis to create peptides with specific functional properties.
  • Bioconjugation: The unique properties imparted by the sulfonate group can facilitate bioconjugation processes, enhancing the solubility and stability of peptides.
  • Research: It serves as a tool for studying protein interactions and modifications due to its ability to mimic naturally occurring sulfated amino acids.

Studies involving Fmoc-Thr(SO3Na)-OH focus on its interactions within peptide chains and its effects on protein folding and stability. Research indicates that sulfation can significantly alter the binding affinity of peptides to receptors or other biomolecules, suggesting that this compound may play a crucial role in modulating biological functions through structural modifications .

Fmoc-Thr(SO3Na)-OH shares similarities with several other sulfated amino acid derivatives. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Fmoc-Tyrosine(SO3Na)Sulfated TyrosineCommonly used in peptide synthesis; enhances receptor binding.
Fmoc-Cysteine(Trt)Thiol-containing Amino AcidProtects thiol groups; used in ligation reactions.
Fmoc-Serine(SO3Na)Sulfated SerineSimilar reactivity; less common than threonine or tyrosine derivatives.

Uniqueness

Fmoc-Thr(SO3Na)-OH stands out due to its specific application in synthesizing peptides that require threonine's unique side chain properties combined with the effects of sulfation. This combination allows researchers to explore new biochemical pathways and interactions that are not possible with other amino acids.

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

443.06508199 g/mol

Monoisotopic Mass

443.06508199 g/mol

Heavy Atom Count

30

Dates

Modify: 2024-08-09

Explore Compound Types